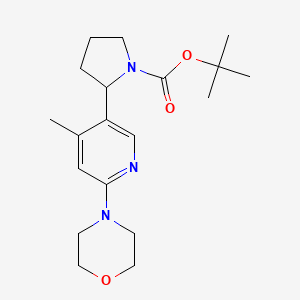

tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-derived compound featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and a 4-methyl-6-morpholinopyridin-3-yl moiety. The compound’s structural complexity arises from the combination of a pyridine ring (with methyl and morpholine substituents) and a pyrrolidine scaffold. Its synthesis likely involves multi-step reactions, including Buchwald-Hartwig amination or Suzuki-Miyaura coupling for pyridine functionalization, followed by carbamate protection of the pyrrolidine nitrogen .

Properties

Molecular Formula |

C19H29N3O3 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

tert-butyl 2-(4-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C19H29N3O3/c1-14-12-17(21-8-10-24-11-9-21)20-13-15(14)16-6-5-7-22(16)18(23)25-19(2,3)4/h12-13,16H,5-11H2,1-4H3 |

InChI Key |

ZGVKKPWACLXHJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2C(=O)OC(C)(C)C)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methyl-6-morpholinopyridine with pyrrolidine-1-carboxylate under controlled conditions. The reaction is often catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas. The product is then purified through various chromatographic techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Various nucleophiles, such as amines or thiols, under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and protein binding.

Medicine: As a potential lead compound in drug discovery for various diseases.

Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyridine-pyrrolidine hybrids. Below is a detailed comparison with analogs listed in the Catalog of Pyridine Compounds (2017) and other sources:

Substituent Variations on the Pyridine Ring

Functional Group Analysis

- Morpholine vs. Hydroxymethyl/Fluoro Groups :

The morpholine substituent in the target compound introduces a six-membered ring with an oxygen atom, facilitating hydrogen-bond acceptor interactions critical for protein binding . In contrast, fluorinated analogs (e.g., 2-fluoro substitution) exhibit enhanced metabolic stability but reduced solubility . - tert-Butyl Carbamate Protection :

The tert-butyl carbamate group in all analogs serves to protect the pyrrolidine nitrogen, a common strategy to stabilize intermediates during synthesis .

Physicochemical Properties

- Solubility : Morpholine-containing derivatives typically display improved aqueous solubility compared to halogenated analogs due to the polar oxygen atom .

Crystallographic and Structural Studies

- Crystal Packing : Compounds with morpholine groups often exhibit distinct crystal packing patterns due to hydrogen-bonding networks, as demonstrated in studies using Mercury CSD 2.0 . For example, morpholine’s oxygen atom participates in C–H···O interactions, stabilizing the lattice .

- NMR Profiling : Comparative NMR studies (e.g., δH shifts in pyridine protons) reveal that morpholine substituents induce upfield shifts in adjacent protons, distinguishing them from methoxy- or halogen-substituted analogs .

Biological Activity

tert-Butyl 2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine ring, a morpholine ring, and a pyridine moiety, which contribute to its interaction with various biological targets, including enzymes and receptors.

- Molecular Formula : C19H29N3O3

- Molecular Weight : 347.5 g/mol

- CAS Number : 1352507-23-3

The biological activity of tert-butyl 2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The compound acts as a ligand, binding to various receptors and enzymes, thereby modulating their activities. This interaction can influence several biochemical pathways, including signal transduction and metabolic processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anti-inflammatory Effects : Studies have shown that tert-butyl 2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce oxidative stress and neuronal apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Study 1: Anti-inflammatory Effects

In a study conducted on murine models, tert-butyl 2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate demonstrated a significant reduction in the levels of inflammatory markers such as TNF-alpha and IL-6 when administered prior to inducing inflammation. The results suggest that the compound could be effective in managing conditions like rheumatoid arthritis.

Case Study 2: Neuroprotection

Another research project focused on the neuroprotective effects of this compound in cultured neurons exposed to oxidative stress. The findings revealed that treatment with tert-butyl 2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate led to a marked decrease in cell death compared to control groups, indicating its potential role in neuroprotection.

Comparative Analysis with Similar Compounds

To better understand the unique properties of tert-butyl 2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| tert-butyl 2-(5-bromo-pyridin-3-yl)pyrrolidine-1-carboxylate | Contains bromine substituent | Potentially enhanced biological activity due to halogenation |

| tert-butyl 2-(6-chloro-pyridin-3-yl)pyrrolidine-1-carboxylate | Contains chlorine substituent | May exhibit different pharmacokinetic properties |

| tert-butyl 2-(5-fluoro-pyridin-3-yl)pyrrolidine-1-carboxylate | Contains fluorine substituent | Known for increased lipophilicity and bioavailability |

The variations in halogenation among these compounds can significantly affect their biological properties and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing tert-Butyl 2-(4-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate, and how are they applied?

- Answer : Characterization typically involves:

- NMR Spectroscopy : and NMR to confirm the pyrrolidine and pyridine backbone, with NMR if phosphorylated intermediates are present. For example, diastereomeric mixtures may appear as non-separable rotamers in NMR spectra .

- Mass Spectrometry : ESI-MS and HRMS validate molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, critical for confirming stereochemistry and intermolecular interactions .

Q. How is the compound synthesized, and what are common intermediates?

- Answer : Synthesis often involves multi-step routes:

- Step 1 : Coupling of morpholine-substituted pyridine with a pyrrolidine precursor.

- Step 2 : Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups.

- Intermediate Example : tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate (CAS 1421026-49-4), a structurally similar compound, is synthesized via nucleophilic substitution and Boc protection .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Answer :

- Experimental Validation : Group compounds by functional class (e.g., halogenated alkanes, alcohols) to test reactivity hypotheses systematically .

- Case Study : If DFT simulations predict selective substitution at the pyridine ring but experiments show pyrrolidine reactivity, revise computational models to account for solvent effects or steric hindrance from the tert-butyl group.

Q. What strategies optimize enantioselective synthesis of this compound, particularly for drug-discovery applications?

- Answer :

- Chiral Catalysts : Use asymmetric hydrogenation or organocatalysts to control stereochemistry at the pyrrolidine ring.

- Chromatographic Resolution : Separate diastereomers via chiral HPLC, as seen in the synthesis of tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate .

- Monitoring : Track enantiomeric excess (ee) using polarimetry or chiral shift reagents in NMR .

Q. How does the morpholine substituent influence the compound’s reactivity in cross-coupling reactions?

- Answer :

- Electronic Effects : The morpholine group donates electron density via its oxygen atom, activating the pyridine ring for electrophilic substitution.

- Steric Effects : Bulky tert-butyl and morpholine groups may hinder access to the pyrrolidine nitrogen, necessitating tailored reaction conditions (e.g., microwave-assisted Suzuki coupling) .

Experimental Design & Data Analysis

Design an experiment to evaluate the compound’s stability under varying pH conditions.

- Methodology :

Prepare buffered solutions (pH 1–13).

Incubate the compound at 25°C and 37°C.

Monitor degradation via HPLC at timed intervals.

Use LC-MS to identify breakdown products (e.g., de-Boc intermediates or morpholine ring-opening).

- Reference : Similar stability studies on tert-butyl carbamates highlight pH-dependent Boc group cleavage .

Q. How can X-ray crystallography address discrepancies in proposed molecular configurations?

- Answer :

- Software Tools : SHELXL (for refinement) and WinGX (for data processing) resolve bond lengths, angles, and anisotropic displacement parameters. For example, SHELX’s robust handling of twinned data clarifies ambiguous NOE signals in NMR .

- Case Example : Conflicting NMR signals for diastereomers were resolved by crystallographic confirmation of the pyrrolidine ring’s chair conformation .

Safety & Handling in Research Settings

Q. What precautions are critical when handling air-sensitive intermediates during synthesis?

- Guidelines :

- Storage : Use sealed Schlenk flasks under inert gas (N/Ar) for moisture-sensitive intermediates like Boc-protected amines.

- Personal Protective Equipment (PPE) : Respiratory protection, nitrile gloves, and safety goggles, as recommended for tert-butyl carbamate derivatives .

- Spill Management : Neutralize acidic/basic residues with sand or vermiculite before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.